molecular formula C10H19N5O B13484810 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide

2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide

Cat. No.: B13484810
M. Wt: 225.29 g/mol
InChI Key: CHUBWJIGYNIZNX-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide is a compound that features a 1,2,4-triazole ring, which is a significant heterocyclic moiety in medicinal chemistry. The 1,2,4-triazole ring is known for its broad spectrum of biological activities, making it a core structure in the design of many therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazole derivatives, including 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide, often involves cycloaddition reactions. One common method is the reaction of reactive cumulenes with nitrile precursors . Another approach is the use of microwave irradiation to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives typically involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-methyl-4-(1h-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The 1,2,4-triazole ring can form hydrogen bonds with various biological targets, enhancing its pharmacokinetic and pharmacological properties . This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .

Properties

Molecular Formula

C10H19N5O

Molecular Weight

225.29 g/mol

IUPAC Name

2-methyl-2-(propan-2-ylamino)-4-(1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C10H19N5O/c1-8(2)14-10(3,9(11)16)4-5-15-7-12-6-13-15/h6-8,14H,4-5H2,1-3H3,(H2,11,16)

InChI Key

CHUBWJIGYNIZNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CCN1C=NC=N1)C(=O)N

Origin of Product

United States

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